(5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a brominated phenyl group, and a methoxy-substituted phenyl group
Preparation Methods
The synthesis of (5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the brominated phenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the methoxy-substituted phenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy group is introduced using a suitable methoxy donor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
(5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can affect the thiazolidinone ring or the brominated phenyl group.
Substitution: The brominated phenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the brominated phenyl group can form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and brominated phenyl compounds. For example:
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents can have varying biological activities and properties.
Brominated Phenyl Compounds: Other compounds with brominated phenyl groups may share some chemical reactivity but differ in their overall biological effects.
The uniqueness of (5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2S2/c1-3-22-19(23)18(26-20(22)25)11-15-10-16(21)8-9-17(15)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROTYORUTVYSQU-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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